2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane
Overview
Description
Molecular Structure Analysis
The molecular structures of compounds related to 2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane have been extensively studied, particularly in the context of their conformational preferences and intramolecular interactions. For instance, the X-ray single crystal analysis of isomeric bromo-substituted α-methylsulfonyl-α-diethoxyphosphoryl acetophenones revealed that these compounds prefer synclinal (gauche) conformations for both the phosphonate and sulfonyl groups relative to the carbonyl group. This preference is attributed to an intramolecular network of attractive interactions, which are stable in both the gas phase and solid-state structures. The structural differences among these compounds are primarily due to the torsion angle of the aryl group, which affects the crystal packing through various interactions influenced by the position of the bromine atom .
Synthesis Analysis
The synthesis of compounds containing the diethoxyphosphoryl group can be complex and versatile. For example, (diethoxyphosphoryl)acetonitrile oxide is known to undergo regioselective cycloaddition to olefins, resulting in 3-[(diethoxyphosphoryl)methyl]-2-isoxazolines or -isoxazole. These cycloadducts can be further manipulated to generate phosphorus-stabilized carbanions, which are valuable intermediates for condensation with carbonyl compounds, alkylation, and oxidation processes. These reactions yield 3,5-disubstituted 2-isoxazolines, which are useful synthetic building blocks. Additionally, Raney nickel hydrogenolysis of these cycloadducts can produce β-hydroxy-β′-phosphoryl ketones with various functional groups, which can be transformed into α,β-unsaturated β′-phosphoryl ketones .
Chemical Reactions Analysis
The chemical reactivity of diethoxyphosphoryl-containing compounds is highlighted by their ability to participate in cycloaddition reactions and subsequent transformations. The generation of phosphorus-stabilized carbanions from the cycloadducts is particularly noteworthy, as it opens up pathways for further chemical modifications. These carbanions can be used for a variety of synthetic applications, including condensation, alkylation, and oxidation, leading to the formation of diverse and functionally rich molecules .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane are not directly reported in the provided papers, the studies on related compounds offer insights into the general characteristics of this class of compounds. The presence of diethoxyphosphoryl and sulfonyl groups suggests that these compounds may exhibit significant polarity and potential for hydrogen bonding, which can influence their solubility, boiling points, and reactivity. The intramolecular interactions observed in the crystal structures of similar compounds also suggest that these molecules may have a propensity for forming stable conformations, which could affect their chemical behavior and interaction with other molecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4PS2/c1-6-12-14(10,13-7-2)15-8-16(11)9(3,4)5/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPIRTIPNKMGNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971544 | |
Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane | |
CAS RN |
56165-57-2 | |
Record name | Terbufoxon sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056165572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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